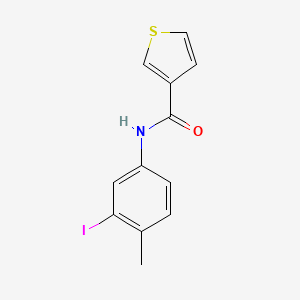

N-(3-碘-4-甲苯基)噻吩-3-甲酰胺

描述

“N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide” is a compound that contains a thiophene ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用

抗菌和抗真菌活性

- 噻吩衍生物,包括 N-(3-碘-4-甲苯基)噻吩-3-甲酰胺,表现出显着的抗菌和抗真菌特性。这些化合物可以靶向多种微生物病原体,这使得它们在开发新的抗菌剂中具有价值 (Vasu 等,2003) (Vasu 等,2005)。

化学和物理性质

- 该化合物的分子结构和性质,如氢键相互作用和分子构象,已经得到广泛的研究。这些信息对于理解这些化合物如何在分子水平上相互作用至关重要,这对于它们在各个科学领域的有效应用至关重要 (Vasu 等,2003) (Vasu 等,2005)。

抗菌活性

- 涉及噻吩-2-甲酰胺的噻吩基吡唑和异恶唑的合成方法已经开发出来。这些化合物已显示出潜在的抗菌和抗真菌活性,突出了它们在药物研究中的重要性 (D. Sowmya 等,2018)。

分子动力学和对接研究

- 已对噻吩衍生物进行分子动力学模拟和对接研究,以探索它们作为针对各种生物靶点的抑制剂的潜力。这些研究对于药物发现和开发至关重要 (P. K. Ranjith 等,2017)。

合成和结构分析

- 已经对噻吩-2-甲酰胺衍生物的合成和结构分析进行了研究。这些研究为该化合物的化学特性及其在各个科学领域的潜在应用提供了宝贵的见解 (Sükriye Cakmak 等,2022)。

胆碱酯酶抑制

- 基于噻吩-2-甲酰胺的苯并肼衍生物已被探索其作为胆碱酯酶抑制剂的潜力。此类抑制剂对于治疗阿尔茨海默病等神经退行性疾病至关重要 (Naghmana Kausar 等,2021)。

放射性标记

- 已经开发出一种噻吩-2-甲酰胺衍生物的 14C 标记方法,这对于生物医学研究中的示踪剂研究非常重要 (N. Saemian 等,2012)。

环化研究

- 已经对取代的联苯-2-甲酰胺的环化进行了研究,这有助于理解涉及噻吩衍生物的化学反应 (S. Glover 等,1978)。

作用机制

Mode of Action

It has been observed that the application of a similar compound, n-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide, at certain concentrations can increase the production of certain metabolites . This suggests that the compound may interact with its targets to modulate metabolic processes .

Biochemical Pathways

It is known that chemical elicitors can regulate a large number of control points and trigger the expression of key genes, leading to increased cellular activities at the biochemical and molecular level .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .

Result of Action

The related compound n-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide has been observed to increase the production of certain metabolites, suggesting potential modulatory effects on cellular metabolism .

属性

IUPAC Name |

N-(3-iodo-4-methylphenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUVKSBLLTVWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CSC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620011 | |

| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |

CAS RN |

623907-55-1 | |

| Record name | N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)